Cyclohepta-1,3,6-triene-1-carboxamide
Description
Cyclohepta-1,3,6-triene-1-carboxamide is a bicyclic organic compound featuring a seven-membered ring with conjugated double bonds at the 1,3,6 positions and a carboxamide (-CONH₂) functional group. The carboxamide group distinguishes it from carboxylic acid derivatives, influencing solubility, stability, and reactivity. The conjugated triene system likely imparts unique electronic characteristics, affecting applications in materials science or medicinal chemistry .
Properties
CAS No. |
100960-85-8 |
|---|---|
Molecular Formula |
C8H9NO |
Molecular Weight |
135.166 |
IUPAC Name |
cyclohepta-1,3,6-triene-1-carboxamide |
InChI |
InChI=1S/C8H9NO/c9-8(10)7-5-3-1-2-4-6-7/h1,3-6H,2H2,(H2,9,10) |
InChI Key |
AMNLJVFQVRBZLN-UHFFFAOYSA-N |
SMILES |
C1C=CC=C(C=C1)C(=O)N |
Synonyms |
1,3,6-Cycloheptatriene-1-carboxamide(6CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Cyclohepta-2,4,6-triene-1-carboxylic Acid (CAS 4440-40-8)
Structural Differences :
- Functional Group : Carboxylic acid (-COOH) vs. carboxamide (-CONH₂).
- Double Bond Positions : Conjugated triene at 2,4,6 positions vs. 1,3,6 positions.
Physical Properties :
Reactivity :
- The carboxylic acid is prone to decarboxylation and acid-base reactions, while the carboxamide may exhibit hydrogen bonding and resistance to hydrolysis.
1-Cycloheptene-1-carboxamide (CAS 98425-73-1)
Structural Differences :
- Unsaturation : One double bond (cycloheptene) vs. three conjugated double bonds (cycloheptatriene).
Physical Properties :
Reactivity :
- The saturated cycloheptene ring lacks conjugation, reducing electronic delocalization and reactivity in cycloaddition reactions compared to the triene system.
Cyclohepta-1,3-diene (CAS 4054-38-0)
Structural Differences :
- Double Bonds: Two non-conjugated double bonds (1,3 positions) vs. three conjugated bonds.
- Functional Group : Lacks the carboxamide group.
Stability :
- Non-conjugated dienes are less stabilized, increasing susceptibility to ring-opening reactions compared to conjugated systems .
Cycloheptane (CAS 291-64-5)
Structural Differences :
- Fully saturated seven-membered ring vs. triene system.
Physical Properties :
Key Comparative Data Table
Research Implications and Gaps
- Synthesis: highlights norbornene-based routes for diene synthesis, which could be adapted for triene carboxamide preparation .
- Electronic Properties : The conjugation in cyclohepta-1,3,6-triene may enhance aromaticity or antiaromaticity, warranting computational studies akin to those in .
Preparation Methods
Acid Chloride Intermediate Route
A common method involves converting cyclohepta-1,3,6-triene-1-carboxylic acid to its acid chloride, followed by amidation. This approach is adapted from cycloheptatriene carboxylate syntheses in patents and PubChem data.
Procedure :
-
Chlorination : React the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride under inert conditions.
-
Amination : Treat the acid chloride with aqueous ammonia or primary/secondary amines.
Example :
-
Starting Material : Methyl cyclohepta-1,3,5-triene-1-carboxylate (from).
-
Hydrolysis : Convert to carboxylic acid using NaOH/H₂O.
-
Chlorination : SOCl₂, reflux, 2 hours.
-
Amidation : NH₃(g) in dry THF, 0°C → room temperature, 12 hours.
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Hydrolysis | 2M NaOH, 60°C, 4h | 85% | |
| Chlorination | SOCl₂, reflux | 90% | |
| Amination | NH₃/THF, 0°C→RT | 75% |
Advantages : High scalability; well-established protocol.
Limitations : Requires handling corrosive reagents (SOCl₂); potential ring instability during chlorination.
Microbial Biosynthesis via Streptomyces Mutants
Biosynthetic pathways in Streptomyces spp. enable tropolone-related compound production, including carboxamide derivatives.
Procedure :
-
Strain Fermentation : Use Streptomyces coelicolor M1152 mutants (e.g., ΔtrlG, ΔtrlH) in R3 agar medium.
-
Extraction : Ethyl acetate extraction of fermented broth.
-
Purification : Column chromatography (YMC C18 reversed-phase) with H₂O/CH₃OH gradient.
| Parameter | Details | Yield | Reference |
|---|---|---|---|
| Fermentation | 5L R3 agar, 7 days | N/A | |
| Extraction | Ethyl acetate, pH 7 | 60% recovery | |
| Purification | 30–60% MeOH gradient | 5–10 mg/L |
Advantages : Eco-friendly; avoids harsh reagents.
Limitations : Low yield; requires specialized microbial strains.
Direct Cyclization Using Buchner Ring Expansion
The Buchner reaction expands cyclohexene derivatives to cycloheptatriene systems, incorporating carboxamide groups.
Procedure :
-
Diazo Compound Preparation : Ethyl diazoacetate and benzene.
-
Cycloaddition : Thermal or photochemical ring expansion.
-
Functionalization : Hydrolysis/oxidation to introduce carboxamide.
Example :
-
Starting Material : Ethyl diazoacetate + benzene → norcaradiene ester.
-
Ring Expansion : Heat to 80°C, 6h.
-
Amination : NH₃/MeOH, 40°C, 8h.
Advantages : Builds ring and functional group simultaneously.
Limitations : Multi-step; moderate yields.
Fluorous Phase-Assisted Amidation
A fluorous-tag strategy simplifies purification in complex syntheses.
Procedure :
-
Tagged Intermediate : Synthesize fluorous oxabicyclo[3.2.1]octene derivatives.
-
Deprotection/Acylation : HBr/acetic acid removes protecting groups.
-
Amidation : Couple with amines using PyBOP/DIPEA.
Example :
-
Deprotection : 33% HBr/acetic acid, RT, 1h.
-
Amidation : Piperidine, PyBOP, DIPEA, 84% yield.
Advantages : Efficient purification via fluorous solid-phase extraction (FSPE).
Limitations : Requires specialized fluorous reagents; higher cost.
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Cost | Complexity |
|---|---|---|---|---|
| Acid Chloride | 75 | High | Low | Moderate |
| Microbial | 5–10 | Low | Medium | High |
| Buchner | 50 | Moderate | Medium | High |
| Fluorous | 84 | Moderate | High | Moderate |
Key Findings :
-
Acid Chloride Route is optimal for industrial-scale synthesis.
-
Fluorous Phase offers high purity but is cost-prohibitive for large batches.
-
Microbial Methods are niche, suitable for bioactive derivative studies.
Q & A
Q. What are the recommended synthetic routes for Cyclohepta-1,3,6-triene-1-carboxamide, and how do reaction conditions influence yield?
The synthesis of cyclohepta-1,3,6-triene derivatives often involves cycloaddition reactions or functionalization of preformed cycloheptatriene scaffolds. For example, cycloaddition strategies using maleimide derivatives (e.g., N-phenylmaleimide) with cyclohepta-1,3,5-trienes have been reported to generate complex polycyclic structures . Adapting such methods for the 1,3,6-triene isomer may require precise control of regioselectivity, possibly via Lewis acid catalysis or photochemical activation. Reaction conditions such as solvent polarity (e.g., dichloromethane vs. THF) and temperature (room temperature vs. reflux) significantly impact yield and purity, as observed in analogous cycloaddition studies .
Q. How can spectroscopic techniques (e.g., NMR, IR, UV-Vis) resolve structural ambiguities in this compound derivatives?
- NMR : H and C NMR are critical for confirming regiochemistry and carboxamide substitution. For instance, olefinic proton splitting patterns (e.g., doublets of doublets) can distinguish 1,3,6-triene systems from other isomers .
- IR : The carbonyl stretch (~1650–1700 cm) confirms carboxamide formation, while conjugated triene systems show characteristic C=C stretches (~1600 cm) .
- UV-Vis : Conjugated trienes absorb in the 250–300 nm range, with shifts indicating electronic interactions between the triene and carboxamide groups .
Q. What stability challenges arise during storage or handling of this compound, and how can they be mitigated?
Cyclohepta-triene derivatives are prone to oxidation and photodegradation due to conjugated double bonds. Storage under inert atmospheres (argon) at low temperatures (-20°C) and protection from light are recommended . Stabilizers like BHT (butylated hydroxytoluene) may suppress radical-mediated degradation. Purity should be monitored via HPLC before critical experiments .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) elucidate the electronic structure and reactivity of this compound?
Density functional theory (DFT) calculations can map frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack. For example, studies on cyclohepta-1,3,5-triene revealed that singlet-triplet energy gaps influence photochemical behavior . Similar approaches can model the 1,3,6-triene isomer’s excited states, guiding the design of light-activated derivatives .
Q. What strategies resolve contradictions in reported reaction outcomes (e.g., competing [4+2] vs. [2+2] cycloadditions)?
Divergent reaction pathways often arise from subtle changes in substituent electronics or steric effects. For example, electron-withdrawing groups on the carboxamide may favor [4+2] cycloadditions by lowering LUMO energy. Kinetic vs. thermodynamic control should be assessed via time-resolved experiments or computational transition-state analysis .
Q. How can structure-activity relationship (SAR) studies optimize biological activity in this compound derivatives?
Modifying the carboxamide substituent (e.g., alkyl vs. aryl groups) or introducing heteroatoms into the triene system can alter bioactivity. For instance, cyclohexene carboxamide derivatives with piperidine moieties showed enhanced apoptosis-inducing properties in cancer models . High-throughput screening coupled with molecular docking (e.g., using Autodock Vina) can prioritize candidates for in vitro validation .
Methodological Tables
Table 1. Key Spectroscopic Data for this compound Derivatives
Table 2. Computational Parameters for DFT Studies
| Parameter | Value/Description | Reference |
|---|---|---|
| Basis Set | B3LYP/6-311++G(d,p) | |
| Solvent Model | PCM (Polarizable Continuum Model) | |
| Key Output | HOMO-LUMO gap, Singlet-Triplet Energy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
